molecular formula C23H32O2 B14721308 1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene CAS No. 6265-70-9

1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene

Cat. No.: B14721308
CAS No.: 6265-70-9
M. Wt: 340.5 g/mol
InChI Key: WRXLZQCVCYNUIQ-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, methyl groups, and isopropyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene typically involves multi-step organic reactions. One common method includes the alkylation of a substituted benzene ring with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and isopropyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-methyl-2-propanol
  • 4-Methoxy-2-methylaniline
  • 2-Isopropyl-4-methylanisole

Uniqueness

1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications .

Properties

CAS No.

6265-70-9

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C23H32O2/c1-14(2)20-12-18(16(5)9-22(20)24-7)11-19-13-21(15(3)4)23(25-8)10-17(19)6/h9-10,12-15H,11H2,1-8H3

InChI Key

WRXLZQCVCYNUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)OC)C(C)C)C(C)C)OC

Origin of Product

United States

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